molecular formula C14H10ClF3O2 B6382178 MFCD18315814 CAS No. 1261922-23-9

MFCD18315814

Cat. No.: B6382178
CAS No.: 1261922-23-9
M. Wt: 302.67 g/mol
InChI Key: PZTXXDIFTXEVMY-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5), MFCD18315814 is likely a heterocyclic or aromatic compound with a defined molecular formula, weight, and functional groups critical for its reactivity or bioactivity . Such compounds are often synthesized for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-chloro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-12(19)11(15)7-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTXXDIFTXEVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686188
Record name 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-23-9
Record name 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315814” typically involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired product. The reaction conditions often involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place. The industrial synthesis may also involve additional purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315814” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another group, often facilitated by specific catalysts.

Common Reagents and Conditions: The reactions involving “this compound” commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but generally include controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative, while substitution reactions may yield a compound with a different functional group.

Scientific Research Applications

“MFCD18315814” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: “this compound” is utilized in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

“MFCD18315814” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity. The comparison can be based on factors such as:

    Chemical Structure: Differences in functional groups or molecular geometry.

    Reactivity: Variations in the types of reactions and conditions required.

    Applications: Distinct uses in scientific research or industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18315814, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes data from analogous compounds described in the evidence, focusing on key parameters:

Parameter This compound (Hypothetical) CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₅ClN₃ (Example) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight 168.5 g/mol 188.01 g/mol 202.17 g/mol 201.02 g/mol
Boiling Point 250–260°C (Estimated) Not reported 220–225°C 280–285°C
Log S (ESOL) -2.1 -2.47 -2.63 -2.47
Bioavailability Moderate (0.55–0.65) 0.55 0.55 0.55
Synthetic Pathway Pd-catalyzed coupling Amine-mediated cyclization Condensation with sulfonyl hydrazides Catalyzed benzimidazole synthesis
Key Applications Anticancer lead Herbicide intermediate Fluorinated agrochemicals Pharmaceutical intermediates

Structural Similarity and Functional Groups

  • CAS 1533-03-5 : Features a trifluoromethyl group, enhancing metabolic stability compared to this compound’s chlorinated analogs .
  • CAS 1761-61-1 : Contains a brominated aromatic ring, which may confer higher electrophilic reactivity than this compound’s chloro derivatives .

Physicochemical and Pharmacokinetic Properties

  • Solubility : this compound’s estimated Log S (-2.1) aligns with CAS 918538-05-3 (-2.47), indicating poor aqueous solubility but suitability for lipid-based formulations .

Research Findings and Limitations

Synthetic Challenges : this compound’s synthesis may require optimized catalysts (e.g., A-FGO in CAS 1761-61-1’s synthesis) to improve yield and purity .

Toxicity Profile : Chlorinated analogs like CAS 918538-05-3 show dermal irritation (H315), necessitating rigorous safety studies for this compound .

Computational Predictions : PAINS screening and Leadlikeness scores for this compound should be validated experimentally to exclude promiscuous binding .

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